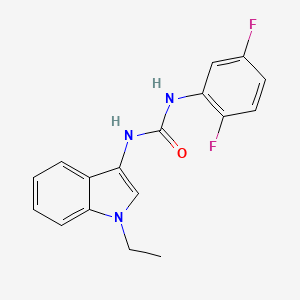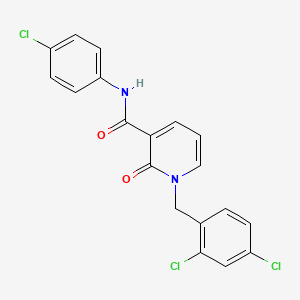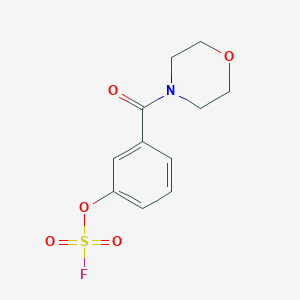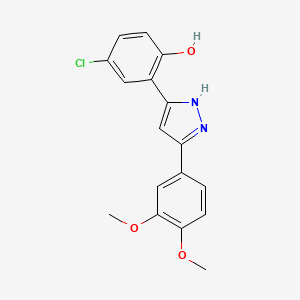![molecular formula C25H20N2O2S2 B2702735 Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate CAS No. 303147-65-1](/img/structure/B2702735.png)
Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate” is a chemical compound with the molecular formula C25H20N2O2S2 and a molecular weight of 444.57. It is related to the class of organic compounds known as benzoic acids or derivatives .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate” can be represented by the InChI code: 1S/C21H20N2O2S2/c1-2-25-20(24)15-27-19-13-17(14-26-18-11-7-4-8-12-18)22-21(23-19)16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate” is a solid compound .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Studies have shown the potential of derivatives similar to Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate in acting as potent antibacterial and antimicrobial agents. For example, novel structures derived from related scaffolds have demonstrated significant in vitro microbiological criteria required for novel anti-Helicobacter pylori agents, displaying low minimal inhibition concentration values against various clinically relevant H. pylori strains, including those resistant to current treatments (Carcanague et al., 2002). Similarly, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have highlighted the potential for use as antibacterial agents, with several compounds exhibiting high activities (Azab et al., 2013).
Chemical Structure and Properties
Research into the chemical structure and properties of pyrimidinylbenzoates and their derivatives has provided insights into their application in various fields. For instance, the rational design based on bioactive conformation analysis of pyrimidinylbenzoates as acetohydroxyacid synthase inhibitors integrates molecular docking and density functional theory calculation, offering a foundation for the development of herbicides (He et al., 2007). Furthermore, the synthesis of novel pyrazolopyrimidines incorporating phenylsulfonyl groups has been explored for their antimicrobial activities, indicating the compound's versatility in drug design and synthesis (Alsaedi et al., 2019).
Material Science Applications
In material science, the study of transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive index and small birefringence showcases the application of sulfur-containing aromatic compounds in creating materials with desirable optical properties (Tapaswi et al., 2015).
Antioxidant Potential
Recent studies have also explored the antioxidant potential of derivatives, with novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives designed to investigate their activities as significant antioxidants (Aziz et al., 2021).
Safety and Hazards
The safety information available for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S2/c1-29-25(28)21-14-8-9-15-22(21)31-23-16-19(17-30-20-12-6-3-7-13-20)26-24(27-23)18-10-4-2-5-11-18/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLYYHSUIDACTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2702654.png)
![4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2702660.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2702662.png)
![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2702663.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2702665.png)
![2-[(4-bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702666.png)


![tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B2702669.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2702671.png)
![2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol](/img/structure/B2702672.png)
![2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2702675.png)